N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a 4-chlorobenzyl group, a tetrahydrofuran ring, and a nicotinamide moiety
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-5-3-12(4-6-13)10-20-16(21)15-2-1-8-19-17(15)23-14-7-9-22-11-14/h1-6,8,14H,7,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWRXARYCXLMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Coupling with Nicotinamide: The final step involves the coupling of the tetrahydrofuran derivative with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the 4-chlorobenzyl group or the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)pyridine
- **N-(4-chlorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)benzamide
- **N-(4-chlorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)quinoline
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of the nicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Core Structure : Pyridine ring with a carboxamide group.
- Substituents : A 4-chlorobenzyl group and an oxolane ether.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN2O3 |
| Molecular Weight | 280.71 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit antibacterial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitory activities against acetylcholinesterase (AChE) and urease have been reported for related compounds. For example, certain derivatives showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
The mechanisms by which these compounds exert their biological effects include:
- Interaction with Amino Acids : Docking studies indicate that these compounds can interact with amino acids in target proteins, which may enhance their pharmacological effectiveness .
- Hydrogen Bonding : The stability of the crystal structures is often attributed to intermolecular hydrogen bonds and π–π stacking interactions, which may influence bioactivity .
Case Study 1: Antimicrobial Efficacy
A series of synthesized compounds related to this compound were tested for antimicrobial efficacy. The results demonstrated that specific derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Case Study 2: Enzyme Inhibition Profile
In a study evaluating the enzyme inhibition profile of various pyridine derivatives, it was found that those with the oxolane substitution exhibited enhanced inhibitory effects on AChE compared to traditional inhibitors. This suggests that structural modifications can lead to improved pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
